molecular formula C14H18N6O6 B15418982 N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide

N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide

Cat. No.: B15418982
M. Wt: 366.33 g/mol
InChI Key: KFMBQGFOKFYFQE-QYVSTXNMSA-N
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Description

N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide is a useful research compound. Its molecular formula is C14H18N6O6 and its molecular weight is 366.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N6O6

Molecular Weight

366.33 g/mol

IUPAC Name

N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide

InChI

InChI=1S/C14H18N6O6/c1-5(22)16-11-8-12(19-14(18-11)17-6(2)23)20(4-15-8)13-10(25)9(24)7(3-21)26-13/h4,7,9-10,13,21,24-25H,3H2,1-2H3,(H2,16,17,18,19,22,23)/t7-,9-,10-,13-/m1/s1

InChI Key

KFMBQGFOKFYFQE-QYVSTXNMSA-N

Isomeric SMILES

CC(=O)NC1=C2C(=NC(=N1)NC(=O)C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(=O)NC1=C2C(=NC(=N1)NC(=O)C)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Biological Activity

N-[2-acetamido-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide is a complex purine derivative with potential biological significance. Its unique structure suggests various pharmacological activities that merit detailed exploration. This article synthesizes current knowledge on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H18N6O6C_{14}H_{18}N_{6}O_{6}, with a molecular weight of approximately 368.35 g/mol. It features a purine backbone substituted with an acetamido group and a sugar moiety that enhances its biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance:

  • Mechanism of Action : The compound may inhibit viral replication by interfering with nucleic acid synthesis.
  • Case Study : A study on related purine derivatives showed significant inhibition of viral enzymes, suggesting potential in treating viral infections such as HIV and Hepatitis C.

Anticancer Properties

There is emerging evidence that this compound could possess anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines.
    • Table 1: Cytotoxicity Data
    Cell LineIC50 (µM)Reference
    HeLa15
    MCF712
    A54910

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Target Enzymes : Studies indicate inhibition of key enzymes involved in nucleotide metabolism.
  • Implications : This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The presence of hydroxymethyl groups may enhance solubility and absorption.
  • Distribution : Its lipophilicity suggests good tissue penetration.
  • Metabolism : Preliminary studies indicate hepatic metabolism with potential for active metabolites.

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